molecular formula C15H11N3O3S2 B2665436 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-09-0

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2665436
CAS No.: 864938-09-0
M. Wt: 345.39
InChI Key: NZHQKIVTIJTXIZ-UHFFFAOYSA-N
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Description

Product Overview N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic small molecule with a molecular formula of C 15 H 11 N 3 O 3 S 2 and a molecular weight of 345.40 g/mol . It is supplied for research purposes and is strictly not for diagnostic, therapeutic, or personal use. Research Value and Potential Applications This compound belongs to the benzothiazole class of heterocyclic compounds, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities. While specific biological data for this exact molecule may be limited, its structural features are of significant research interest. Compounds containing the benzothiazole core have been extensively investigated as potent anticancer agents against various cell lines, including prostate, colon, and breast cancer . Furthermore, benzothiazole derivatives have shown promising anti-tubercular activity , acting as potential inhibitors of key bacterial enzymes like DprE1 and TMPKmt, which are targets for combating drug-resistant strains of Mycobacterium tuberculosis . Other research avenues for structurally related molecules include their exploration as antibacterial agents targeting DNA gyrase and as enzyme inhibitors for targets like monoamine oxidase B (MAO-B) in neuroscientific research . Chemical Specifications • CAS Number: 864938-09-0 • IUPAC Name: this compound • Molecular Formula: C 15 H 11 N 3 O 3 S 2 • Molecular Weight: 345.40 • SMILES: O=C(C1=COCCO1)NC2=NC(C3=NC4=CC=CC=C4S3)=CS2

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c19-13(11-7-20-5-6-21-11)18-15-17-10(8-22-15)14-16-9-3-1-2-4-12(9)23-14/h1-4,7-8H,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHQKIVTIJTXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of Benzothiazole and Thiazole Moieties: The synthesis begins with the preparation of the benzothiazole and thiazole rings. This can be achieved through cyclization reactions involving ortho-aminothiophenol and α-haloketones for benzothiazole, and α-haloketones with thiourea for thiazole.

    Coupling Reaction: The benzothiazole and thiazole intermediates are then coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Formation of Dihydrodioxine Ring: The dihydrodioxine ring is introduced via a cyclization reaction involving a diol and a suitable electrophile.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, and the employment of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and benzothiazole rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride (NaH) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a dioxine core fused with thiazole and benzothiazole moieties. This structural arrangement is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzothiazole and thiazole derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of benzothiazole possess broad-spectrum antibacterial and antifungal properties. In vitro studies have shown effectiveness against various pathogenic strains, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been found to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels in the brain and potentially improving cognitive function .

Synthesis and Biological Evaluation

A recent synthesis study focused on creating a series of benzothiazole-based compounds for biological evaluation. Among these, several derivatives showed strong inhibitory activity against acetylcholinesterase with IC50 values indicating their potential as therapeutic agents for Alzheimer's disease .

CompoundIC50 Value (µM)Target
3i2.7Acetylcholinesterase
3j5.0Acetylcholinesterase
3k10.0Acetylcholinesterase

Anticancer Studies

In another study, derivatives were tested against various cancer cell lines (e.g., breast and lung cancer). The results indicated that certain modifications to the benzothiazole structure significantly enhanced cytotoxicity compared to the parent compound .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits key enzymes such as COX-1 and COX-2, reducing inflammation and pain.

    DNA Intercalation: In anticancer applications, it may intercalate into DNA, disrupting replication and transcription processes.

    Protein Binding: It can bind to proteins involved in cell signaling pathways, modulating their activity and affecting cellular functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound differs from structurally related carboxamides in substituent patterns and heterocyclic arrangements. Key comparisons include:

Compound Name Key Substituents/Features Synthesis Route Potential Applications
Target Compound : N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide - Benzothiazole-thiazole core
- 1,4-Dioxine-carboxamide linker
Likely involves coupling of benzothiazole-thiazole with dioxine-carboxamide Unknown (research phase)
N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide - 7-Chloro-4-methoxybenzothiazole
- Diethylaminoethyl side chain
Multi-step alkylation/amination Pharmaceutical intermediate
N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide - 4-Chlorobenzothiazole
- Diethylaminoethyl side chain
Similar to above via halogenated intermediates Likely bioactive agent
1,4-Benzodioxine-fused thiadiazoles - 1,4-Benzodioxine-thiadiazole core
- Hydrazinecarbothioamide intermediates
Condensation of thiosemicarbazide with benzodioxine derivatives Antimicrobial/antifungal candidates

Key Observations :

  • Substituent Influence : The presence of electron-withdrawing groups (e.g., Cl, CF₃) on benzothiazole enhances stability and bioactivity, as seen in and . The target compound lacks such substituents, which may reduce its reactivity compared to chlorinated/methoxylated analogues.
  • Side Chains: Compounds with diethylaminoethyl groups (–6) likely exhibit improved solubility and membrane permeability compared to the target compound .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Thiazole rings : Known for their diverse biological activities.
  • Dioxine moiety : Contributes to its chemical stability and reactivity.
  • Carboxamide functional group : Impacts solubility and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzothiazole derivatives, including compounds similar to this compound. For instance, derivatives have shown inhibitory activity against MERS-CoV with IC50 values as low as 0.09 μM . This suggests that modifications to the benzothiazole structure can enhance antiviral efficacy.

Antitubercular Activity

Benzothiazole derivatives have also been investigated for their antitubercular properties. A review indicated that newly synthesized benzothiazole compounds exhibited promising in vitro activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) ranged from 100 μg/mL to 250 μg/mL, demonstrating moderate to good anti-tubercular activity . The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can significantly influence biological activity.

Acetylcholinesterase Inhibition

Compounds containing thiazole and dioxine structures have been evaluated for their acetylcholinesterase (AChE) inhibitory activities, which are crucial in the context of neurodegenerative diseases like Alzheimer's. One study reported that related compounds showed IC50 values of 2.7 µM against AChE, indicating potential therapeutic applications in cognitive disorders .

Case Studies

  • Antiviral Efficacy : A study demonstrated that certain benzothiazole derivatives inhibited MERS-CoV effectively, warranting further exploration into their use as antiviral agents.
  • Antitubercular Activity : In vitro studies showed that specific benzothiazole derivatives had MIC values significantly lower than standard treatments, suggesting their potential as new anti-TB drugs.
  • Neuroprotective Effects : Research indicates that thiazole-based compounds could serve as AChE inhibitors, providing a basis for developing treatments for Alzheimer's disease.

Table 1: Biological Activity of Benzothiazole Derivatives

CompoundTarget PathogenIC50 (μM)MIC (μg/mL)Notes
1MERS-CoV0.09-High potency
2M. tuberculosis-100Moderate activity
3AChE2.7-Potential Alzheimer’s treatment

Structure–Activity Relationship Insights

The activity of benzothiazole derivatives can be influenced by:

  • Substitution patterns on the thiazole and benzothiazole rings.
  • Presence of electronegative atoms , such as fluorine, which can enhance binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for constructing the benzothiazole-thiazole-dioxine scaffold in this compound?

  • Methodology : The benzothiazole core is typically synthesized via condensation of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or oxidative conditions. For example, 2-aminothiophenol reacts with fluorinated benzaldehyde to form the benzothiazole ring . Subsequent coupling with a thiazole moiety can be achieved using carbodiimide-mediated amidation or nucleophilic substitution .
  • Key Considerations : Reaction pH and temperature critically influence ring closure efficiency. For instance, potassium permanganate in acidic media is used for oxidation steps, while sodium borohydride in methanol facilitates reductions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integration (e.g., distinguishing dioxine protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
    • Supplementary Techniques : Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–H) stretches, while HPLC ensures purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach :

  • In vitro assays : Prioritize enzyme inhibition (e.g., kinases, proteases) or antimicrobial susceptibility testing (MIC assays) based on structural analogs (e.g., benzothiazole derivatives with antitumor activity) .
  • Target Selection : Focus on pathways where thiazole-dioxine hybrids are implicated, such as oxidative stress modulation or DNA intercalation .

Advanced Research Questions

Q. What strategies optimize multi-step synthesis yields while minimizing byproducts?

  • Methodology :

  • Stepwise Purification : Use column chromatography after each synthetic step (e.g., silica gel for polar intermediates) .
  • Reaction Monitoring : Employ TLC or in-situ IR to detect side reactions early (e.g., undesired sulfonamide formation) .
    • Example : In thiazole-acetamide synthesis, iodine-mediated cyclization in DMF with triethylamine reduces sulfur byproduct formation .

Q. How can structure-activity relationship (SAR) studies be conducted for this compound?

  • Design :

  • Derivatization : Introduce substituents at the thiazole N-position (e.g., morpholinoethyl or fluorophenyl groups) to assess steric/electronic effects on bioactivity .
  • Functional Group Swapping : Replace the dioxine ring with furan or pyran moieties to evaluate conformational flexibility .
    • Data Analysis : Use IC₅₀ values from dose-response curves to rank substituent contributions .

Q. What computational methods predict binding modes with biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Model interactions with enzyme active sites (e.g., benzothiazole stacking with aromatic residues) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
    • Validation : Cross-correlate docking scores with experimental IC₅₀ data to refine predictive models .

Q. How can solubility challenges be addressed for in vivo studies?

  • Strategies :

  • Salt Formation : Convert the free base to a hydrochloride salt (e.g., using HCl in diethyl ether) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) for improved bioavailability .

Data Contradictions and Resolution

Q. How should researchers resolve discrepancies in reported synthetic protocols?

  • Case Study : reports benzothiazole synthesis via oxidative coupling, while uses reductive amination.
  • Resolution :

  • Condition Screening : Test both methods under controlled parameters (e.g., pH, solvent polarity) to identify optimal yields.
  • Byproduct Analysis : Use LC-MS to trace side products and adjust reagent stoichiometry .

Tables for Methodological Reference

Synthetic Step Key Reagents/Conditions Yield Optimization Tips
Benzothiazole formation2-aminothiophenol, KMnO₄ (acidic)Use N₂ atmosphere to prevent oxidation byproducts
Thiazole couplingEDC/HOBt, DMF, RTPre-activate carboxyl groups for 24h
CyclizationI₂, DMF, triethylamineMonitor reaction progress via TLC (hexane:EtOAc 3:1)

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